molecular formula C5H6F3N3 B13174113 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine

Cat. No.: B13174113
M. Wt: 165.12 g/mol
InChI Key: YGTJGXAKDLLYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine is a fluorinated imidazole derivative characterized by a trifluoroethyl group (-CH₂CF₃) attached to the nitrogen atom of the imidazole ring and an amine group at the 4-position. The compound’s hydrochloride form has a molecular weight of 201.58 g/mol .

The trifluoroethyl group introduces significant steric and electronic effects.

Properties

Molecular Formula

C5H6F3N3

Molecular Weight

165.12 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazol-4-amine

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)2-11-1-4(9)10-3-11/h1,3H,2,9H2

InChI Key

YGTJGXAKDLLYQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine typically involves the introduction of the trifluoroethyl group to an imidazole precursor. One common method includes the reaction of 4-aminoimidazole with 2,2,2-trifluoroethyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the imidazole ring to its reduced form.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine

This compound hydrochloride is a fluorinated organic compound with significant interest in scientific research due to the unique chemical properties imparted by the trifluoroethyl group. This compound is valuable in medicinal chemistry, agrochemistry, and material science.

Preparation Methods

The synthesis of this compound hydrochloride typically involves reacting imidazole derivatives with trifluoroethylating agents. A common method includes using 2,2,2-trifluoroethylamine hydrochloride as a fluorine source, often catalyzed by transition metals like iron or copper to facilitate the N-trifluoroethylation of imidazole. Industrial production may involve multi-step synthesis, including preparing intermediate compounds and converting them into the desired product, potentially using continuous flow reactors and advanced catalytic systems to enhance efficiency and yield.

Chemical Reactions Analysis

This compound hydrochloride can undergo substitution, oxidation, reduction, and radical reactions. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and radical initiators like azobisisobutyronitrile (AIBN). Reactions are typically conducted under controlled temperature and pressure to ensure high selectivity and yield, with major products varying based on specific reagents and conditions. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce trifluoroethyl-substituted imidazole derivatives.

Areas of Application

  • Medicinal Chemistry: This compound is used as a building block for synthesizing pharmaceuticals with enhanced metabolic stability and bioavailability. Its unique properties make it suitable for developing compounds with improved pharmacokinetic profiles. For instance, derivatives of this compound have shown activity against cancer cell lines, with some analogs demonstrating significant activity.
  • Agrochemistry: It serves as a precursor for developing agrochemicals with improved efficacy and environmental safety. The trifluoroethyl group contributes to enhanced efficacy and reduced environmental impact compared to traditional agrochemicals.
  • Material Science: The trifluoroethyl group's unique properties make the compound valuable in designing advanced materials with specific electronic and optical characteristics.

This compound hydrochloride is a fluorinated organic compound that has attracted considerable attention in medicinal chemistry and related fields due to its unique chemical properties and potential biological activities. The trifluoroethyl group enhances chemical stability and reactivity, improving metabolic stability and bioavailability in pharmaceutical compounds. The compound's biological activity is attributed to its interaction with specific molecular targets within biological systems, where the trifluoroethyl moiety enhances binding affinity to target proteins, modulating their activity and influencing cellular signaling pathways by affecting key enzymes and receptors.

Case Studies

  • Anticancer Activity: Derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The incorporation of the trifluoroethyl group significantly enhanced the anticancer activity compared to non-fluorinated analogs.
  • Antimicrobial Properties: Research has indicated potential antimicrobial activity against various pathogens. Compounds derived from this compound exhibited inhibitory effects on bacterial growth, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and electronic interactions. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine C₅H₆F₃N₃ 201.58 Trifluoroethyl (-CH₂CF₃), amine (-NH₂) Enhanced lipophilicity; potential kinase inhibition activity
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine C₅H₆F₃N₃ 201.58 Trifluoroethyl, pyrazole ring Similar MW but pyrazole core may alter binding affinity vs. imidazole
1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine C₁₁H₁₀F₃N₃ 241.21 Trifluoromethylbenzyl (-CH₂C₆H₄CF₃), amine Increased aromaticity; potential for π-stacking in target binding
1-(2-Fluorobenzyl)-1H-imidazol-2-amine C₁₀H₁₀FN₃ 191.20 Fluorobenzyl (-CH₂C₆H₄F), amine Lower lipophilicity; fluorobenzyl may improve selectivity
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine C₅H₇F₂N₃ 171.13 Difluoroethyl (-CH₂CF₂H), pyrazole ring Reduced fluorine content; altered electronic profile vs. trifluoroethyl analogs

Functional Impact of Substituents

  • Trifluoroethyl vs.
  • Imidazole vs. Pyrazole Core : Imidazole’s dual nitrogen atoms enable hydrogen bonding and coordination with metal ions, whereas pyrazole’s structure may favor different binding modes .
  • Fluorine Position : 2-Fluorobenzyl () retains aromaticity but with reduced electron-withdrawing effects compared to aliphatic trifluoroethyl groups, impacting solubility and target engagement .

Biological Activity

Introduction

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances its lipophilicity, which may influence its solubility and permeability in biological systems. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by an imidazole ring attached to a trifluoroethyl group. This structural configuration is significant for its biological interactions:

  • Imidazole Ring : Common in biologically active molecules, it plays a crucial role in enzyme catalysis and receptor interactions.
  • Trifluoroethyl Group : Enhances lipophilicity and metabolic stability, potentially improving the compound's efficacy as a drug candidate.

Table 1: Structural Features of this compound

FeatureDescription
Chemical FormulaC5_5H6_6F3_3N3_3
Molecular Weight181.12 g/mol
Functional GroupsImidazole ring, Trifluoroethyl
LipophilicityEnhanced due to trifluoroethyl substitution

The biological activity of this compound is attributed to its interaction with various molecular targets through:

  • Hydrogen Bonding : The imidazole nitrogen can form hydrogen bonds with biological macromolecules.
  • Lipophilic Interactions : The trifluoroethyl group allows for better penetration through lipid membranes, facilitating interaction with hydrophobic pockets in proteins.

Case Studies and Research Findings

Research has indicated several potential applications for this compound:

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionModulates enzyme activity related to cancer
AntimicrobialPotential efficacy against pathogens
AnticancerAntiproliferative effects on cancer cell lines

Synthesis and Applications

The synthesis of this compound involves several methodologies that leverage its unique chemical properties:

  • Medicinal Chemistry : Used to modify lead compounds to enhance biological activity and metabolic stability.
  • Organic Synthesis : Serves as a building block for creating fluorinated compounds valuable in drug development.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with target proteins through hydrophobic and polar interactions.
  • Modulation of biochemical pathways leading to altered physiological responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.